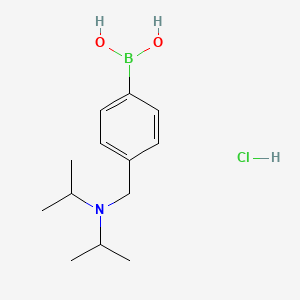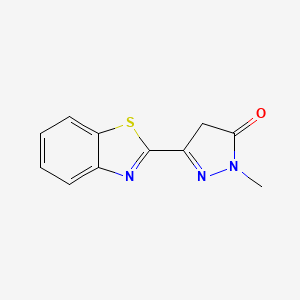
5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carbaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyrazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学的研究の応用
作用機序
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death.
Fluorescent Sensing: The compound’s ability to chelate metal ions, such as zinc, results in changes in its fluorescence properties, making it useful for imaging and detection applications.
類似化合物との比較
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one can be compared with other benzothiazole and pyrazolone derivatives:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share similar structural features and biological activities, including enzyme inhibition and anticancer properties.
Pyrazolone Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 4-aminoantipyrine are known for their analgesic and anti-inflammatory activities.
The uniqueness of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one lies in its combined structural features, which confer a broader range of biological activities and applications compared to its individual components .
特性
CAS番号 |
64289-13-0 |
|---|---|
分子式 |
C11H9N3OS |
分子量 |
231.28 g/mol |
IUPAC名 |
5-(1,3-benzothiazol-2-yl)-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(15)6-8(13-14)11-12-7-4-2-3-5-9(7)16-11/h2-5H,6H2,1H3 |
InChIキー |
FOOJGUGBZJCVKT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(=N1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)

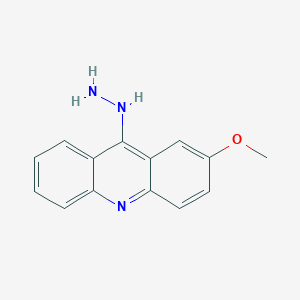
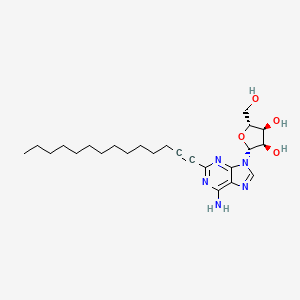
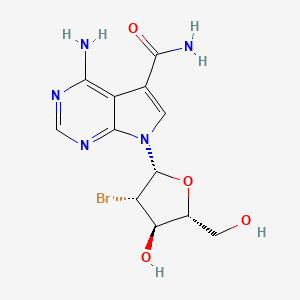
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)
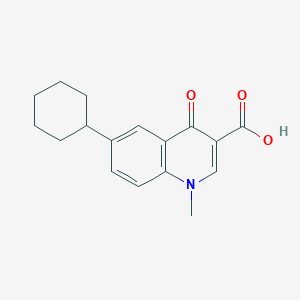
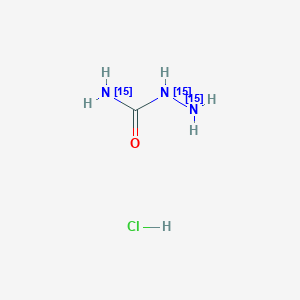
![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
